![molecular formula C22H28N2O3S2 B2554389 N-(3-甲基-4-((7-(邻甲苯基)-1,4-噻氮杂环-4-基)磺酰基)苯基)丙酰胺 CAS No. 1706091-57-7](/img/structure/B2554389.png)
N-(3-甲基-4-((7-(邻甲苯基)-1,4-噻氮杂环-4-基)磺酰基)苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a tolyl group, which is a functional group related to toluene . They are considered nonpolar and hydrophobic groups .
Synthesis Analysis
The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis
Tolyl groups have the general formula CH3C6H4−R, the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers 1,2 (ortho), 1,3 (meta), and 1,4 (para) .Chemical Reactions Analysis
Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .Physical And Chemical Properties Analysis
Tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds. They are considered nonpolar and hydrophobic groups .科学研究应用
磺酰脲类药物在糖尿病治疗中的应用
磺酰脲类药物,包括格列本脲等化合物,被广泛用于 2 型糖尿病的治疗中。它们主要通过刺激胰腺 β 细胞释放胰岛素来发挥作用,有助于降低血糖水平。这些化合物的药代动力学、药效学和治疗意义一直是研究的主题,为其作用机制和在临床实践中的应用提供了有价值的见解 (Luzi & Pozza, 1997)。
磺胺类药物的临床应用
磺酰胺基团是各种临床用药中的一个关键结构基序,涵盖了从抗菌剂到降压药的广泛应用。磺酰胺类药物领域的最新进展和专利综述突出了它们在开发针对不同生物途径(如酪氨酸激酶抑制剂和抗病毒药物)的新治疗剂中的重要性 (Carta, Scozzafava, & Supuran, 2012)。
磺酰脲受体在中枢神经系统损伤中的作用
研究还深入探讨了磺酰脲受体在中枢神经系统 (CNS) 损伤(如脑缺血和中风)中的作用。磺酰脲受体 1 (Sur1) 调节的通道与中枢神经系统损伤后的病理过程有关,导致水肿和坏死。用格列本脲等磺酰脲类药物抑制这些通道已显示出有望减少脑肿胀、梗死体积并改善临床前模型中的神经功能 (Simard et al., 2014)。
环境和人类健康影响
磺酰胺类抗生素在环境中的存在引起了人们的担忧,因为它们有可能诱导抗菌素耐药性并影响人类健康。磺酰胺类的环境持久性和生物活性强调了需要谨慎管理其使用和处置 (Baran, Adamek, Ziemiańska, & Sobczak, 2011)。
属性
IUPAC Name |
N-[3-methyl-4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-4-22(25)23-18-9-10-21(17(3)15-18)29(26,27)24-12-11-20(28-14-13-24)19-8-6-5-7-16(19)2/h5-10,15,20H,4,11-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCLLGPHHMJAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。